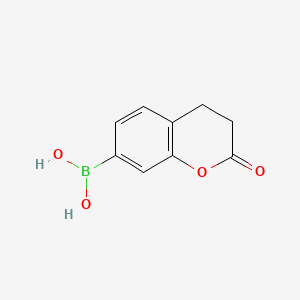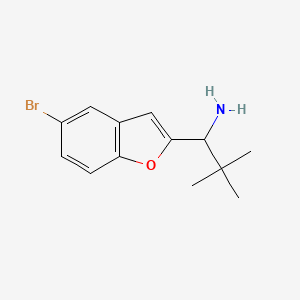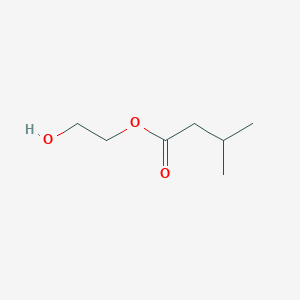![molecular formula C11H13ClF3N B13474654 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride is a chemical compound with the empirical formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropylmethanamine moiety. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using suitable reagents and catalysts.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the methanamine group:
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethylated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropylmethanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}methanamine hydrochloride: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can lead to differences in chemical reactivity and biological activity.
1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine: This compound lacks the hydrochloride salt form, which can affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13ClF3N |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H |
Clave InChI |
HAQFXMKGSORKSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
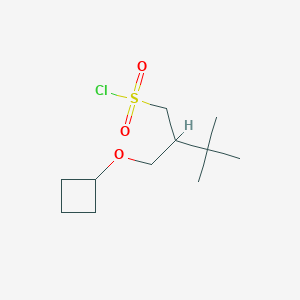

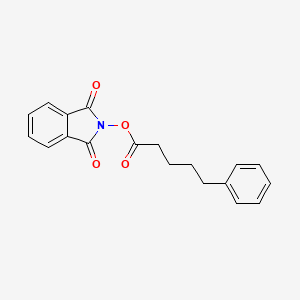
methanone](/img/structure/B13474593.png)
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
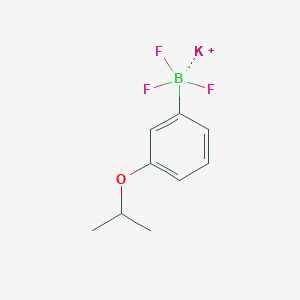
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
